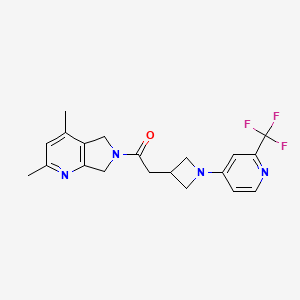![molecular formula C20H21NO2 B6248890 2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane CAS No. 2411201-76-6](/img/new.no-structure.jpg)
2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane, which can then be further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Oxone®.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can lead to the formation of reduced spirocyclic derivatives.
Aplicaciones Científicas De Investigación
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as a structural alternative to morpholine in drug discovery, particularly for enhancing binding affinities to enzyme active sites.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Its unique chemical properties make it valuable in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. The spirocyclic structure allows for efficient binding to active sites, facilitating the inhibition or modulation of enzyme activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- Spiro[4.5]decane
- Spiropentadiene
Uniqueness
2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable scaffold in medicinal chemistry.
Propiedades
Número CAS |
2411201-76-6 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



